2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide is an organic compound that features a chlorophenoxy group, a thiophenyl group, and a tosylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide typically involves multiple steps. One common approach is to start with the chlorophenoxy acetic acid, which undergoes a series of reactions to introduce the thiophenyl and tosylethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide include:
- 2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-ethyl)acetamide
- 2-(4-bromophenoxy)-N-(2-(thiophen-2-yl)-2-tosylethyl)acetamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4S2/c1-15-4-10-18(11-5-15)29(25,26)20(19-3-2-12-28-19)13-23-21(24)14-27-17-8-6-16(22)7-9-17/h2-12,20H,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPPPNHYWDVNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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